Craviten
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Overview
Description
Craviten is a derivative of trihydroxybenzoic acid known for its marked antiarrhythmic activities in rats and cats . It is a compound with the molecular formula C32H48N2O10.2ClH and a molecular weight of 693.65 . This compound has been investigated for its potential therapeutic applications, particularly in the field of cardiology.
Preparation Methods
The synthesis of Craviten involves the esterification of 2-aminobutanol with trimethoxybenzoic acid . The reaction conditions typically include the use of an acid catalyst and a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification reactions followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Craviten undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Craviten has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Industry: The compound’s chemical properties make it useful in the synthesis of other pharmaceutical agents and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Craviten involves its interaction with cardiac ion channels, leading to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity . The compound targets specific ion channels, modulating their activity and thereby exerting its antiarrhythmic effects. The molecular pathways involved include the inhibition of sodium and calcium ion influx, which helps to stabilize the cardiac rhythm.
Comparison with Similar Compounds
Craviten can be compared with other antiarrhythmic agents such as:
Lidocaine: Both compounds have antiarrhythmic properties, but this compound has a different mechanism of action and molecular structure.
Amiodarone: While both are used to treat arrhythmias, this compound is a derivative of trihydroxybenzoic acid, whereas Amiodarone is a benzofuran derivative.
Procainamide: Similar to this compound, Procainamide is used to treat cardiac arrhythmias, but it has a different chemical structure and pharmacological profile. The uniqueness of this compound lies in its specific molecular structure and its targeted action on cardiac ion channels, which distinguishes it from other antiarrhythmic agents.
Properties
Molecular Formula |
C32H50Cl2N2O10 |
---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1 |
InChI Key |
NNSPSTCLUNWYSE-WLKYSPGFSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Synonyms |
(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))- butobendin butobendin maleate (1:2) salt, (S-(R*,R*))-isomer butobendin, (R-(R*,R*))-isomer Craviten M-71 |
Origin of Product |
United States |
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